N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide
Description
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a structurally unique acetamide derivative featuring a thiophene-substituted cyclopropane moiety and an o-tolyloxy (ortho-methylphenoxy) group. The compound combines a strained cyclopropane ring with a heteroaromatic thiophene system, which may confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-5-2-3-6-14(13)20-11-16(19)18-12-17(8-9-17)15-7-4-10-21-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBZGVIASXQHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the o-tolyloxy group: This can be done through etherification reactions, using reagents like o-tolyl alcohol and appropriate activating agents.
Formation of the acetamide moiety: This step typically involves amidation reactions, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving thiophene or cyclopropyl groups.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Phenoxy Acetamide Derivatives
The o-tolyloxy group in the target compound is structurally analogous to substituted phenoxy acetamides reported in and . For example:
- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide () shares the o-tolyl and phenoxy motifs but replaces the cyclopropane-thiophene system with a 4-acetylphenoxy group.
- Substituted phenoxy acetamides in (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) exhibit anti-inflammatory and analgesic activities, suggesting that the o-tolyloxy group in the target compound may contribute to similar pharmacological profiles .
Heterocyclic Acetamides
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () features a thiazole ring instead of thiophene. The dichlorophenyl and thiazolyl groups create a twisted molecular conformation (79.7° dihedral angle), stabilized by intermolecular N–H⋯N hydrogen bonds. In contrast, the target compound’s thiophene-cyclopropane system may adopt a distinct conformation due to ring strain and electronic effects .
- Quinazolinone-thioacetamides () replace the acetamide oxygen with a sulfur atom.
Physicochemical Properties
Melting points and solubility are influenced by substituent polarity and molecular packing:
The high melting point of the thiazole derivative (489–491°C) reflects strong intermolecular hydrogen bonding, whereas the target compound’s cyclopropane may reduce packing efficiency, lowering its melting point .
Pharmacological Potential
- Anti-inflammatory/Analgesic Activity: Phenoxy acetamides () and thiazolidinone derivatives () exhibit these properties, implying the target compound could share similar mechanisms .
- Antimicrobial Activity : Thioacetamides () and thiazole derivatives () show antimicrobial effects, which may extend to the thiophene-containing target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
